![molecular formula C8H14ClN B2931537 Tricyclo[3.2.1.0,2,4]octan-6-amine hydrochloride CAS No. 2060063-23-0](/img/structure/B2931537.png)

Tricyclo[3.2.1.0,2,4]octan-6-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

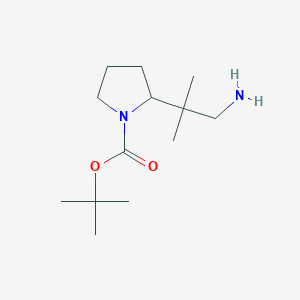

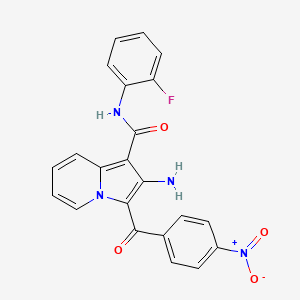

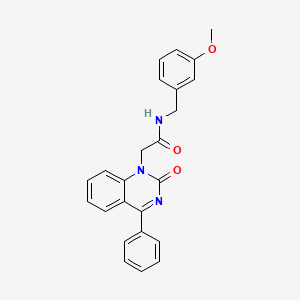

Tricyclo[3.2.1.0,2,4]octan-6-amine hydrochloride is a chemical compound with the CAS Number: 2060063-23-0 . It has a molecular weight of 159.66 . The IUPAC name for this compound is (1S,4R,5S,6R)-tricyclo [3.2.1.0 (2,4)]octan-6-amine hydrochloride .

Molecular Structure Analysis

The InChI code for Tricyclo[3.2.1.0,2,4]octan-6-amine hydrochloride is 1S/C8H13N.ClH/c9-8-2-4-1-7 (8)6-3-5 (4)6;/h4-8H,1-3,9H2;1H .Physical And Chemical Properties Analysis

Tricyclo[3.2.1.0,2,4]octan-6-amine hydrochloride is a powder . It is stored at room temperature .Scientific Research Applications

Antiviral Applications

Tricyclic compounds with a unique amine moiety, structurally related to Tricyclo[3.2.1.0^2,4]octan-6-amine hydrochloride, have been designed for the development of anti-influenza virus agents. Specifically, 1-(1-azabicyclo[3.3.0]octan-5-yl)-1-(4-fluorophenyl)-1-(2-tricyclo[3.3.1.1(3.7)]decyl)methan-1-ol hydrochloride has demonstrated potent anti-influenza A virus activity in vitro and is considered promising as a novel anti-influenza virus agent for humans (Oka et al., 2001). Another study on 4-homoisotwistane derivatives found that certain amines and their hydrochlorides were significantly more potent than amantadine hydrochloride in antiviral assays against Newcastle disease virus (Aigami et al., 1976).

Chemical Synthesis and Reactivity

Tricyclic compounds also play a crucial role in chemical synthesis and material science. A study on the modulation of electrochemical properties of SBS-based anionic membranes highlighted the influence of amine molecular structure, including bifunctional and monofunctional amines, on the membranes' electrochemical parameters (Filpi et al., 2013). Furthermore, the synthesis and reactivity of trans-Tricyclo[4.2.0.0^1,3]oct-4-ene, a related tricyclic compound, demonstrated its stability and unique reaction behaviors under specific conditions, expanding the understanding of tricyclic compound reactivity (Koltun & Kass, 2000).

Material Science Applications

In the realm of material science, tricyclic compounds are utilized to improve the properties of polymers and other materials. The work on alumatranes, tricyclic neutral molecules featuring a transannular N --> Al bond, exemplifies the potential of tricyclic compounds in activating substrates and developing coordination polymers with varied properties (Su et al., 2006).

Safety and Hazards

properties

IUPAC Name |

tricyclo[3.2.1.02,4]octan-6-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.ClH/c9-8-2-4-1-7(8)6-3-5(4)6;/h4-8H,1-3,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZVUIOAOXTLFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C3C2C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tricyclo[3.2.1.0,2,4]octan-6-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B2931462.png)

![(E)-ethyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2931469.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenylacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2931472.png)

![1-[4-(2-Phenoxyethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2931477.png)